In Vitro Antiproliferative Activity Against HeLa and MCF7 Cancer Cell Lines
In contrast to structurally related compounds like N-(3-chloro-4-methylphenyl)-2-{[6-(pyrrolidin-1-yl)pyridazin-3-yl]sulfanyl}acetamide, for which no peer-reviewed biological data is publicly accessible, preliminary vendor-reported data indicates the target compound exhibits moderate, quantifiable antiproliferative effects. It demonstrates an IC50 of 15 µM against HeLa cervical cancer cells and 20 µM against MCF7 breast cancer cells . This provides a specific activity benchmark, although a direct head-to-head quantitative comparison with the pyrrolidine or other analogs is unavailable.
| Evidence Dimension | Cellular antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | HeLa IC50 = 15 µM; MCF7 IC50 = 20 µM |
| Comparator Or Baseline | Closest analog N-(3-chloro-4-methylphenyl)-2-{[6-(pyrrolidin-1-yl)pyridazin-3-yl]sulfanyl}acetamide (pyrrolidine analog) - no activity data available for direct comparison. |
| Quantified Difference | Not calculable due to lack of comparator data. |
| Conditions | In vitro cell viability assay, specific protocol and incubation time not detailed in source |
Why This Matters
Provides the only available, quantifiable starting point for medicinal chemistry programs aiming to optimize antiproliferative activity within this specific chemotype.
